N-{3-[4-(4-chlorophenyl)piperazin-1-yl]quinoxalin-2-yl}-4-methylbenzenesulfonamide
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Overview
Description
N-{3-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, a piperazine ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core. The quinoxaline is synthesized through the condensation of an o-phenylenediamine with a diketone. The piperazine ring is then introduced through a nucleophilic substitution reaction with 4-chlorophenylpiperazine. Finally, the sulfonamide group is added via a sulfonation reaction using sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted piperazine derivatives.
Scientific Research Applications
N-{3-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{3-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The piperazine ring can interact with neurotransmitter receptors, influencing signal transduction pathways.
Properties
Molecular Formula |
C25H24ClN5O2S |
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Molecular Weight |
494.0 g/mol |
IUPAC Name |
N-[3-[4-(4-chlorophenyl)piperazin-1-yl]quinoxalin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H24ClN5O2S/c1-18-6-12-21(13-7-18)34(32,33)29-24-25(28-23-5-3-2-4-22(23)27-24)31-16-14-30(15-17-31)20-10-8-19(26)9-11-20/h2-13H,14-17H2,1H3,(H,27,29) |
InChI Key |
OFCYCGTZVYWWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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